2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C24H30N4O2S2 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H30N4O2S2/c1-14(2)10-28-23(30)19(32-24(28)31)9-18-21(26-11-16(4)8-17(5)12-26)25-20-7-6-15(3)13-27(20)22(18)29/h6-7,9,13-14,16-17H,8,10-12H2,1-5H3/b19-9- |
InChI Key |
SRSFAKRJXVODQU-OCKHKDLRSA-N |
Isomeric SMILES |
CC1CC(CN(C1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC(C)C)C |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Pyrido[1,2-a]Pyrimidin-4-One Core Synthesis
The pyrido[1,2-a]pyrimidin-4-one scaffold is constructed through a cyclocondensation reaction between 2-aminopyridine derivatives and β-ketoesters. For the 7-methyl variant, 2-amino-4-methylpyridine reacts with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) at 120–140°C for 6–8 hours. The reaction yield depends on the electron-withdrawing groups present; methyl substitution at the 7-position enhances ring stability, achieving yields of 68–72%.
Table 1: Optimization of Pyrido[1,2-a]Pyrimidin-4-One Core Formation
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-4-methylpyridine | Ethyl acetoacetate | 130 | 7 | 71 |
| 2-Amino-5-bromopyridine | Ethyl benzoylacetate | 140 | 8 | 65 |
Synthesis of the Thiazolidin-4-One Moiety
The thiazolidin-4-one fragment is synthesized via a modified Holmberg method, which avoids thiourea byproducts. Bis(carboxymethyl)trithiocarbonate reacts with 2-methylpropylamine in isopropanol-water (1:2) at reflux for 8 hours to yield 3-(2-methylpropyl)-2-thioxothiazolidin-4-one. Subsequent Knoevenagel condensation with an aldehyde derivative introduces the exocyclic double bond.
Z-Configuration Control
The Z-configuration of the methylidene group is critical for biological activity. NMR spectroscopy confirms this geometry, with the methylidene proton resonating at δ 7.99–8.17 ppm in CDCl₃. Piperidine-catalyzed condensation in methanol at 65°C for 24 hours ensures >95% Z-selectivity.
Table 2: Thiazolidin-4-One Synthesis Parameters
| Aldehyde | Catalyst | Solvent | Time (h) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | Piperidine | Methanol | 24 | 96:4 | 84 |
| 3-Nitrobenzaldehyde | Piperidine | Ethanol | 18 | 92:8 | 78 |
Final Coupling and Cyclization
The thiazolidin-4-one and pyrido-pyrimidinone intermediates are coupled via a Heck-type reaction using Pd(OAc)₂ and triethylamine in tetrahydrofuran (THF) at 60°C. This step forms the C–C bond between the methylidene carbon and the pyrido-pyrimidinone’s 3-position. Cyclization is completed by treating the adduct with acetic anhydride at 100°C for 2 hours, achieving an overall yield of 62–65%.
Purification and Analytical Validation
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Purity (>98%) is verified via HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min). Structural confirmation uses:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, pyrido H), 7.99 (s, 1H, methylidene), 3.85 (m, 2H, piperidinyl).
Challenges and Optimization Strategies
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve piperidinyl substitution but require rigorous drying to prevent hydrolysis.
-
Catalyst Loading : Pd(OAc)₂ concentrations >5 mol% increase coupling efficiency but raise costs.
-
Scale-Up Considerations : Batch-wise addition of aldehydes during Knoevenagel condensation minimizes side reactions.
Comparative Analysis of Synthetic Routes
A patent-disclosed alternative route (US20200330435A1) uses microwave-assisted synthesis to reduce reaction times by 40%, though yields remain comparable (60–63%). Enzymatic resolution methods for chiral intermediates have been explored but show limited scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or pyrimidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may have potential as a bioactive molecule, interacting with various biological targets.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
Compounds sharing the 4H-pyrido[1,2-a]pyrimidin-4-one core but differing in substituents include:
Key Observations :
- Position 2 : The target compound’s 3,5-dimethylpiperidinyl group provides bulkier substitution compared to benzodioxolyl (Patent ) or imidazopyridinyl (Patent ) groups, likely influencing steric interactions with biological targets.
- Position 3: The Z-configuration thiazolidinone-thione substituent is unique among analogs, which typically lack sulfur-based moieties. This may enhance binding to cysteine proteases or metalloenzymes .
- Position 7 : Methyl substitution in the target compound contrasts with piperazinyl or piperidinyl groups in analogs, suggesting differences in solubility and membrane permeability .
Functional Group Analogues
- Thiazolidinone Derivatives: Compounds like 3-(4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl derivatives (Patent ) share the thione group but lack the 3,5-dimethylpiperidinyl substitution. The target compound’s dimethylpiperidine may reduce metabolic instability compared to simpler alkyl chains.
- Piperidine/Piperazine Variants : Substitutions at position 7 (e.g., 4-methylpiperazinyl in Patent ) often improve pharmacokinetic profiles but may reduce target specificity compared to the target’s 7-methyl group .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and inert atmospheres to stabilize reactive intermediates (e.g., thiazolidinone rings). Critical steps include condensation reactions to form the Z-configuration of the thiazolidinylidene moiety and purification via column chromatography to isolate stereoisomers. Optimization of reaction yields often employs Design of Experiments (DoE) to balance variables like catalyst loading and solvent ratios .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying stereochemistry (e.g., Z-configuration) and substituent positioning. Infrared (IR) spectroscopy identifies functional groups like the thioxo (C=S) and carbonyl (C=O) moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves complex stereochemical ambiguities using software like SHELXL .
Q. What primary biological activities have been reported for this compound?
Preliminary studies indicate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and antiproliferative effects in cancer cell lines (e.g., MCF-7 breast cancer). These activities are attributed to interactions with cellular targets like topoisomerase II or kinase pathways .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the thiazolidinone ring formation?
Flow chemistry techniques (e.g., continuous microreactors) enhance heat and mass transfer during cyclization, reducing side reactions. Solvent screening (e.g., DMF vs. THF) and catalyst selection (e.g., DMAP for acyl transfer) improve regioselectivity. Reaction monitoring via in-situ FTIR or HPLC ensures intermediate stability .
Q. How should contradictory data in biological activity studies be analyzed?
Discrepancies in IC50 values across assays may arise from differences in cell permeability, assay conditions (e.g., serum concentration), or off-target effects. Researchers should validate activity using orthogonal assays (e.g., fluorescence polarization vs. SPR) and compare results with structural analogs to identify critical pharmacophores .
Q. What computational strategies predict the compound’s interactions with biological targets?
Density Functional Theory (DFT) calculates electronic properties of the thiazolidinone ring, guiding SAR studies. Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model binding modes with proteins like EGFR or PDK1. Machine learning models trained on analogous compounds predict ADMET properties .
Q. What crystallographic challenges arise in resolving this compound’s structure?
The compound’s flexibility and non-covalent interactions (e.g., π-stacking) complicate crystal lattice formation. High-resolution synchrotron data and twinning correction algorithms in SHELXL mitigate these issues. Co-crystallization with stabilizing agents (e.g., PEG) improves crystal quality .
Q. How does the Z-configuration of the thiazolidinone moiety influence bioactivity?
The Z-configuration enhances planarity, facilitating π-π stacking with aromatic residues in enzyme active sites. Comparative studies with E-isomers show reduced antimicrobial potency, highlighting stereochemical dependence in target engagement .
Q. What advanced purification techniques are required for this compound?
Preparative HPLC with chiral stationary phases separates enantiomers, while size-exclusion chromatography removes high-molecular-weight impurities. Recrystallization in mixed solvents (e.g., ethanol/water) improves purity for pharmacological assays .
Q. How can researchers validate the compound’s proposed mechanism of action?
CRISPR-Cas9 knockout models of suspected targets (e.g., kinases) assess activity loss. Competitive binding assays with fluorescent probes (e.g., FITC-labeled ATP) quantify target occupancy. Metabolomic profiling identifies downstream pathway perturbations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
